1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)-

Medicinal Chemistry Scaffold Hopping Conformational Analysis

Medicinal chemists targeting novel CCR5 scaffolds often encounter limited fragment diversity in the indane-pyrrole space. 5-(Indan-5-yl)-1H-pyrrole-2-carboxylic acid solves this with a pendant indane topology distinct from fused indenopyrrole isomers. • Zero rotatable bonds - maximal conformational pre-organization for higher ligand efficiency. • clogP 3.19, tPSA ~42 Ų - compliant with Ro5 & Ro3, optimized for oral drug space. • Carboxylic acid handle enables rapid parallel amide/ester/bioisostere derivatization. • Established synthetic routes ensure short procurement lead times versus custom synthesis.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
Cat. No. B12332712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)-
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)C3=CC=C(N3)C(=O)O
InChIInChI=1S/C14H13NO2/c16-14(17)13-7-6-12(15-13)11-5-4-9-2-1-3-10(9)8-11/h4-8,15H,1-3H2,(H,16,17)
InChIKeyNDKGCKYNXIYKTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity, Physicochemical Profile, and Structural Classification


1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1H-inden-5-yl)- (CAS 1226265-15-1) is a 5-aryl-substituted pyrrole-2-carboxylic acid derivative with molecular formula C₁₄H₁₃NO₂ and molecular weight 227.26 g/mol . The compound features a 2,3-dihydro-1H-inden-5-yl (indane) moiety attached as a pendant aryl group at the 5-position of the pyrrole ring via a direct C–C bond, distinguishing it from fused indenopyrrole systems such as indeno[1,2-b]pyrroles or indeno[2,1-b]pyrroles [1]. It belongs to the broader class of 5-aryl-1H-pyrrole-2-carboxylic acids, which have been investigated as pharmacophores for kinase inhibition, nuclear receptor modulation, and chemokine receptor antagonism [2]. The compound is commercially available from multiple research chemical suppliers, making it accessible for screening and medicinal chemistry programs .

Why Generic 5-Aryl-Pyrrole Analogs Cannot Substitute This Compound


Within the 5-aryl-1H-pyrrole-2-carboxylic acid chemotype, subtle changes to the aryl substituent produce substantial shifts in lipophilicity, conformational preference, and target engagement. The 2,3-dihydro-1H-inden-5-yl group is not merely a larger phenyl ring: its saturated ethylene bridge (–CH₂–CH₂–) introduces a defined degree of aliphatic character (sp³ carbon proportion ~0.21) that is absent in fully aromatic analogs such as 5-(naphthalen-1-yl)- or 5-phenyl-1H-pyrrole-2-carboxylic acid . This structural feature modulates clogP (measured at 3.19 for the target compound versus 2.3 for the isomeric fused indeno[2,1-b]pyrrole-3-carboxylic acid) while maintaining a topological polar surface area near 42 Ų, positioning the compound in a distinct region of drug-like chemical space compared to both simpler and more rigid analogs [1][2]. Generic substitution with a 5-phenyl, 5-(p-tolyl), or 5-(4-chlorophenyl) analog will alter both the conformational ensemble available for target binding and the pharmacokinetic profile, as evidenced by class-level SAR from related pyrrole-2-carboxylic acid series [3].

Quantitative Differentiation Evidence Against Closest Analogs and Isomers


Pendant Indane vs. Fused Indenopyrrole Topology

The target compound possesses a pendant 2,3-dihydro-1H-inden-5-yl group attached through a C–C bond at the pyrrole 5-position, whereas the isomeric comparator 1,2-dimethyl-8H-indeno[2,1-b]pyrrole-3-carboxylic acid (CAS 224581-90-2, same molecular formula C₁₄H₁₃NO₂, same MW 227.26) features a fully fused indeno[2,1-b]pyrrole ring system with zero rotational degrees of freedom between the indane and pyrrole moieties [1]. The target compound's pendant topology preserves conformational flexibility at the biaryl junction while the fused comparator is locked into a rigid planar or near-planar geometry, a distinction that is expected to produce divergent target-binding poses [2].

Medicinal Chemistry Scaffold Hopping Conformational Analysis

Lipophilicity Advantage Over Fused Indenopyrrole Isomer

The target compound exhibits a computed logP (clogP) of 3.19, which is approximately 0.9 log units higher than the isomeric fused indeno[2,1-b]pyrrole-3-carboxylic acid comparator (clogP = 2.3), despite identical molecular formula and nearly identical TPSA (41.82 vs. 42.2 Ų) [1][2]. This difference arises from the topological arrangement of the lipophilic indane fragment: in the pendant form, the saturated ethylene bridge is oriented away from the polar carboxylic acid, enhancing overall lipophilicity, whereas in the fused form the indane ring system is more constrained and presents its lipophilic surface differently. The higher clogP of the target compound predicts greater membrane permeability but also potentially higher metabolic clearance, a trade-off that must be considered in lead optimization [3].

Physicochemical Profiling ADME Prediction Lipophilicity

Drug-Likeness and Lead-Likeness Compliance Profile

The target compound fully satisfies both Lipinski's Rule of Five (MW 227.26 ≤ 500; clogP 3.19 ≤ 5; HBD 1 ≤ 5; HBA 3 ≤ 10) and the more stringent Rule of Three for fragment-based lead discovery (MW 227.26 ≤ 300; clogP 3.19 ≤ 3; HBD 1 ≤ 3; HBA 3 ≤ 3), with the clogP value of 3.19 being at the upper boundary for Rule of Three compliance [1]. In comparison, simpler 5-aryl analogs such as 5-phenyl-1H-pyrrole-2-carboxylic acid (MW 187.19) and 5-(p-tolyl)-1H-pyrrole-2-carboxylic acid (MW 201.22) have lower MW but also lower clogP values (estimated ~1.8–2.5), offering less hydrophobic surface area for target binding . The indane substituent thus extends the molecule into a higher-MW, higher-clogP region of fragment space while maintaining rule compliance, providing a differentiated starting point for fragment growth or scaffold optimization [2].

Drug-Likeness Lead-Likeness Fragment-Based Drug Discovery

CCR5 Antagonist Pharmacological Potential

Preliminary pharmacological screening reported by Zhang (2012) indicates that 5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrrole-2-carboxylic acid and its derivatives exhibit CCR5 antagonistic activity, with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This places the compound within the well-precedented class of indane-containing CCR5 antagonists, a pharmacophore exemplified by clinical candidates such as maraviroc (which contains a tropane rather than indane but shares the general hydrophobic-aromatic-carboxylic acid motif) and preclinical indane-based CCR5 ligands [2]. No head-to-head quantitative IC₅₀ data for the target compound against specific CCR5 antagonists was identified in the open literature; the available evidence is class-level inferential based on the structural congruence with known indane-CCR5 pharmacophores [3].

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor

Conformational Pre-Organization and Rotatable Bond Profile

The target compound has zero rotatable bonds as computed by standard cheminformatic descriptors (the indane ring is directly attached to the pyrrole, and the carboxylic acid is directly attached to the pyrrole 2-position) [1]. This contrasts with more flexible 5-aryl-pyrrole-2-carboxylic acid analogs bearing alkyl linkers (e.g., 5-benzyl-1H-pyrrole-2-carboxylic acid, which would have two additional rotatable bonds) and with 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid (CAS 2138546-95-7), which has a cyclopropyl group introducing additional conformational degrees of freedom . The zero-rotatable-bond profile of the target compound confers a high degree of conformational pre-organization, which can translate into improved binding entropy and enhanced ligand efficiency when the bioactive conformation matches the ground-state geometry [2]. The fused isomeric comparator (1,2-dimethyl-8H-indeno[2,1-b]pyrrole-3-carboxylic acid) has one rotatable bond (a peripheral methyl group) but is even more rigid in its core scaffold [3].

Conformational Analysis Ligand Efficiency Entropic Binding

Optimal Procurement and Application Scenarios


Fragment-Based Lead Discovery with Conformational Pre-Organization

The compound's compliance with both Lipinski's Rule of Five and the Rule of Three (MW 227.26, clogP 3.19, HBD 1, HBA 3, RotB 0) makes it a well-suited fragment for screening libraries targeting oral drug space [1]. Its zero rotatable bonds provide maximal conformational pre-organization, potentially enhancing binding affinity and ligand efficiency relative to more flexible 5-aryl-pyrrole-2-carboxylic acid analogs [2]. The indane moiety offers a differentiated hydrophobic surface area compared to simple phenyl or tolyl fragments, filling a gap in commercially available fragment libraries between low-MW aryl carboxylic acids and larger polycyclic fragments.

CCR5 Antagonist Lead Generation Programs

Preliminary pharmacological screening data indicate that this compound and its derivatives function as CCR5 antagonists, suggesting utility in programs targeting HIV entry inhibition, inflammatory diseases (asthma, rheumatoid arthritis, COPD), and autoimmune conditions [3]. The indane-pyrrole-carboxylic acid scaffold is structurally distinct from the tropane-based maraviroc chemotype and from earlier indane-based CCR5 ligands, potentially offering a novel intellectual property position for lead optimization [4]. Quantitative IC₅₀ validation studies are recommended as a first step following procurement.

Scaffold-Hopping Campaigns for Kinase or Nuclear Receptor Targets

The pendant indane topology of the target compound contrasts with the fused indeno[2,1-b]pyrrole isomer (same MW 227.26, different connectivity), offering medicinal chemists a structurally distinct scaffold for patent diversification [5]. The 0.9 log-unit higher clogP of the pendant form (3.19 vs. 2.3 for the fused isomer) may enhance membrane permeability for intracellular targets, while the pyrrole-2-carboxylic acid motif serves as a versatile handle for amide, ester, or bioisostere derivatization [1]. Class-level evidence from 1,4-dihydroindeno[1,2-b]pyrrole analogs supports anticancer and antioxidant activity for indenopyrrole chemotypes [6].

Synthetic Methodology Leveraging Commercial Indane-Pyrrole Building Blocks

The compound is commercially available from multiple research chemical suppliers (smolecule.com, chemsrc.com, and others), with established multi-step synthetic routes including Hantzsch pyrrole synthesis adaptations and Grignard-based coupling strategies . Its carboxylic acid functionality enables straightforward derivatization to amides, esters, and heterocycles, making it a practical starting material for parallel library synthesis. The documented synthetic accessibility reduces procurement lead time and cost compared to custom-synthesized indenopyrrole analogs.

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